molecular formula C17H24N2O2 B10912636 4-ethoxy-N'-(4-ethylcyclohexylidene)benzohydrazide

4-ethoxy-N'-(4-ethylcyclohexylidene)benzohydrazide

Cat. No.: B10912636
M. Wt: 288.4 g/mol
InChI Key: ZMAOWGKPJHRPOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’-(4-ethylcyclohexylidene)benzohydrazide typically involves the condensation of 4-ethoxybenzoic acid hydrazide with 4-ethylcyclohexanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N’-(4-ethylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-ethoxy-N’-(4-ethylcyclohexylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N’-(4-ethylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
  • N’-benzylidene-4-tert-butylbenzohydrazide derivatives

Uniqueness

4-ethoxy-N’-(4-ethylcyclohexylidene)benzohydrazide is unique due to its specific structural features, such as the ethoxy and ethyl groups attached to the benzohydrazide core. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-ethylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C17H24N2O2/c1-3-13-5-9-15(10-6-13)18-19-17(20)14-7-11-16(12-8-14)21-4-2/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20)

InChI Key

ZMAOWGKPJHRPOS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)C2=CC=C(C=C2)OCC)CC1

Origin of Product

United States

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